molecular formula C14H13FN4O2 B2829049 Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 681470-84-8

Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B2829049
CAS No.: 681470-84-8
M. Wt: 288.282
InChI Key: ZZDBTXAIEVJIAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a triazolopyrimidine derivative characterized by a fused bicyclic core with a 1,2,4-triazole ring and a pyrimidine ring. The compound features a 2-fluorophenyl group at position 7, a methyl group at position 5, and a methyl ester at position 6 (Figure 1). Triazolopyrimidines are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The fluorine atom at the phenyl ring enhances lipophilicity and metabolic stability, while the methyl ester group provides synthetic versatility for further derivatization .

Properties

IUPAC Name

methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2/c1-8-11(13(20)21-2)12(9-5-3-4-6-10(9)15)19-14(18-8)16-7-17-19/h3-7,12H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDBTXAIEVJIAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC=CC=C3F)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves the following steps:

  • Formation of the Triazolopyrimidine Core: : The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine intermediates. For instance, the Dimroth rearrangement is a common method used to form the triazolopyrimidine ring .

  • Introduction of the Fluorophenyl Group: : The fluorophenyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of 2-fluorobenzyl bromide or similar reagents under basic conditions.

  • Esterification: : The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazolopyrimidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can target the triazole ring, potentially converting it to a dihydrotriazole derivative. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

  • Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions. Reagents such as nitrating agents (e.g., nitric acid) or halogenating agents (e.g., bromine) can be used under controlled conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate has shown potential as a neuroprotective agent. Studies have indicated its ability to inhibit neuroinflammation and protect neuronal cells from oxidative stress .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its anti-inflammatory properties also make it a candidate for treating inflammatory conditions.

Industry

Industrially, the compound can be used in the development of pharmaceuticals and agrochemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism by which Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate exerts its effects involves multiple pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Position 7

The 2-fluorophenyl group in the target compound distinguishes it from analogs with other aryl or heteroaryl substitutions:

  • The trifluoromethyl group at position 5 introduces strong electron-withdrawing effects, altering electronic distribution compared to the methyl group in the target compound .
  • Ethyl 7-{4-[(4-chlorobenzyl)oxy]phenyl}-2-[(2-fluorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate (): The bulky 4-[(4-chlorobenzyl)oxy]phenyl substituent may reduce membrane permeability but improve target specificity in enzyme-binding pockets .

Functional Group Modifications at Position 6

  • Ethyl 5-chloromethyl-2-methylsulfanyl-7-phenyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (): The ethyl ester (vs. The chloromethyl group introduces reactivity for crosslinking or prodrug strategies .
  • 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (): Replacement of the ester with a carboxamide group enhances hydrogen-bonding capacity, which could improve binding to biological targets like kinases or receptors .

Variations in the Triazole Ring

Antimicrobial Activity

  • 2-(Benzylthio)-7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide (Compound 1, ): Exhibits MIC values of 8–16 µg/mL against Enterococcus faecium. The benzylthio group at position 2 enhances membrane penetration compared to the target compound’s unsubstituted triazole ring .

Reactivity and Stability

  • UCB-FcRn-84 (): A chiral analog with a 3-fluorophenyl group exhibits enantiomer-specific binding to the neonatal Fc receptor, underscoring the role of fluorine position in stereochemical interactions .
  • Ethyl 2-benzylsulfanyl-7-(2-chlorophenyl)-5-methyl-4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate (): Crystallographic data (triclinic, P1 space group) reveal planar geometry, with the benzylsulfanyl group stabilizing the crystal lattice via van der Waals interactions .

Biological Activity

Methyl 7-(2-fluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biochemical properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • CAS Number : 681470-84-8
  • Molecular Weight : 288.282 g/mol
  • Molecular Formula : C14H13FN4O2

The compound features a triazolopyrimidine core with a fluorophenyl substituent, which enhances its reactivity and biological activity. The presence of the methyl ester group contributes to its solubility and bioavailability.

Anticancer Properties

Recent studies have demonstrated the potential of triazolopyrimidine derivatives as anticancer agents. This compound has shown promising antiproliferative effects against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MGC-8039.47Inhibition of ERK signaling pathway
HCT-1169.58Induces apoptosis and cell cycle arrest
MCF-713.1Modulation of apoptosis-related proteins

These results indicate that the compound can effectively inhibit cancer cell growth by targeting critical signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to inhibit neuroinflammation and protect neuronal cells from oxidative stress. This activity suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cancer progression.
  • Signal Transduction Modulation : It significantly affects the ERK signaling pathway by decreasing the phosphorylation levels of key proteins such as ERK1/2 and AKT .

This modulation leads to reduced cell proliferation and increased apoptosis in cancer cells.

Synthetic Routes

The synthesis of this compound involves several key steps:

  • Formation of the Triazolopyrimidine Core : This is achieved through cyclization reactions involving hydrazine derivatives and pyrimidine intermediates.
  • Introduction of the Fluorophenyl Group : A nucleophilic substitution reaction introduces the fluorophenyl moiety.
  • Esterification : The final step involves esterification to form the methyl ester using methanol and an acid catalyst .

Case Study 1: Antiproliferative Activity

A study evaluated a series of triazolopyrimidine derivatives for their antiproliferative activity against various human cancer cell lines. Among them, Methyl 7-(2-fluorophenyl)-5-methyl exhibited significant activity with IC50 values indicating its potential as a lead compound for further development .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results showed that it effectively mitigated cell death and inflammation markers in neuronal cultures .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.